Tetradec-7-YN-6-one
Description
Tetradec-7-YN-6-one (IUPAC: this compound) is a 14-carbon aliphatic compound featuring a ketone group at position 6 and a triple bond (alkyne) at position 7. This structural combination places it within the broader category of ynones, which are characterized by their conjugated triple bond and carbonyl group. The compound’s triple bond introduces rigidity to the carbon chain, while the ketone group enhances polarity, influencing solubility and reactivity.
Properties
CAS No. |
71328-65-9 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
tetradec-7-yn-6-one |
InChI |
InChI=1S/C14H24O/c1-3-5-7-8-9-11-13-14(15)12-10-6-4-2/h3-10,12H2,1-2H3 |
InChI Key |
LUMWCVMGPWVUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradec-7-YN-6-one can be synthesized through various methods, including the carbonylative Sonogashira coupling reaction. This method involves the coupling of terminal alkynes with aryl halides in the presence of palladium catalysts and carbon monoxide . The reaction typically requires a base such as triethylamine and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions, utilizing efficient palladium catalysts to achieve high yields. The process is optimized for scalability, ensuring consistent product quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Tetradec-7-YN-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of Tetradec-7-YN-6-ol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted alkynones.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted alkynones with various functional groups.
Scientific Research Applications
Chemistry: Tetradec-7-YN-6-one is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential bioactivity. It serves as a precursor for the synthesis of bioactive molecules that may exhibit anticancer, antifungal, or antimicrobial properties .
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research focuses on developing new drugs targeting specific diseases, leveraging the compound’s structural features to enhance efficacy and selectivity.
Industry: this compound is utilized in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the manufacture of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Tetradec-7-YN-6-one involves its interaction with molecular targets through its alkyne and carbonyl functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
- Functional Groups: The ketone in this compound distinguishes it from carboxylic acid derivatives like 7-tetradecynoic acid, reducing acidity (pKa ~20 for ketones vs. ~5 for carboxylic acids) but increasing electrophilicity at the carbonyl carbon .
- Triple Bond Position : A mid-chain triple bond (as in this compound) introduces torsional strain, which may influence conformational stability compared to terminal alkynes .
Physicochemical Properties
Table 2: Predicted Physicochemical Data*
*Estimated values based on structural analogs and computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
